

assessing the accuracy and precision of 1-Nitrosopiperazine quantification methods

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Compound of Interest		
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A Comparative Guide to the Quantification of 1-Nitrosopiperazine

The presence of nitrosamine impurities, such as **1-Nitrosopiperazine** (NPZ), in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties.[1][2][3] Regulatory bodies worldwide have established stringent limits for these impurities, necessitating the development of highly sensitive and accurate analytical methods for their quantification.[1][4][5] This guide provides a comprehensive comparison of the most common analytical techniques used for the determination of **1-Nitrosopiperazine**: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).

Data Presentation: A Comparative Overview of Method Performance

The selection of an appropriate analytical method for **1-Nitrosopiperazine** quantification depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the key performance parameters of HPLC-UV, LC-MS/MS, and GC-MS based on available experimental data.

Table 1: Comparison of Quantitative Performance for 1-Nitrosopiperazine Quantification



Parameter	HPLC-UV	LC-MS/MS	GC-MS
Limit of Detection (LOD)	575 μg/L (in wastewater)[6]	0.0067 - 75 ng/L[6][7]	Typically in the low ng/L range[6]
Limit of Quantification (LOQ)	Not consistently reported for NPZ	0.013 - 250 ng/L[6][7]	Typically in the low ng/L range[6]
Linearity (R²)	Not specified in available data	>0.99[6][8][9]	>0.995[10]
Accuracy (Recovery %)	Not specified in available data	87.05% - 100.38%[7] [9]	~95%[10]
Precision (RSD %)	Not specified in available data	< 15%[9][11]	Not specified in available data

Note: The performance of each method can vary significantly based on the specific instrumentation, method parameters, and sample matrix. The data presented here is for comparative purposes.

Experimental Protocols: Methodologies for Key Experiments

Detailed experimental protocols are crucial for reproducing and validating analytical methods. Below are representative methodologies for the quantification of **1-Nitrosopiperazine** using LC-MS/MS and GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is a generalized procedure based on common practices for the analysis of nitrosamines in pharmaceutical products.[1][8][9]

- 1. Sample Preparation:
- Accurately weigh a portion of the sample (e.g., 100 mg of powdered tablets or drug substance).



- Add a specific volume of a suitable diluent (e.g., methanol or a mixture of methanol and water).[8][9]
- Vortex and sonicate the sample to ensure complete dissolution and extraction of the analyte.
 [8]
- Centrifuge the sample to pellet any undissolved excipients.[8]
- Filter the supernatant through a 0.2 μm syringe filter into an HPLC vial.[8]
- 2. Chromatographic Conditions:
- HPLC System: An ultra-high-performance liquid chromatography (UHPLC) system is typically used.
- Column: A C18 or Phenyl-Hexyl column is commonly employed for separation.[8][12]
- Mobile Phase: A gradient elution is typically used with a combination of an aqueous phase (e.g., 0.1% formic acid in water or 10 mM ammonium formate) and an organic phase (e.g., methanol or acetonitrile).[8][13]
- Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.[8][13]
- Column Temperature: The column is maintained at a constant temperature, for example, 30-40°C.[8][11]
- Injection Volume: A small volume, typically 2-5 μL, is injected.[8][13]
- 3. Mass Spectrometry Conditions:
- Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used.[12][13]
- Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
- MRM Transitions: Specific precursor-to-product ion transitions for 1-Nitrosopiperazine are monitored (e.g., m/z 116.1 → 85.1).[6]



Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable nitrosamines.[2]

- 1. Sample Preparation:
- Sample extraction is typically performed using a suitable organic solvent like dichloromethane (DCM).[1]
- Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be used for sample cleanup and concentration.
- 2. GC Conditions:
- GC System: A gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).
- Injector: A split/splitless injector is commonly used.
- Carrier Gas: Helium is the most common carrier gas.
- Temperature Program: A temperature gradient is used to separate the analytes.
- 3. MS Conditions:
- Ionization Source: Electron Ionization (EI) is typically used.
- Detection Mode: Selected Ion Monitoring (SIM) is often used for targeted analysis to enhance sensitivity.

Visualizing the Workflow and Decision-Making Process

Experimental Workflow for 1-Nitrosopiperazine Quantification

The following diagram illustrates a typical workflow for the quantification of **1-Nitrosopiperazine** from sample receipt to data analysis.





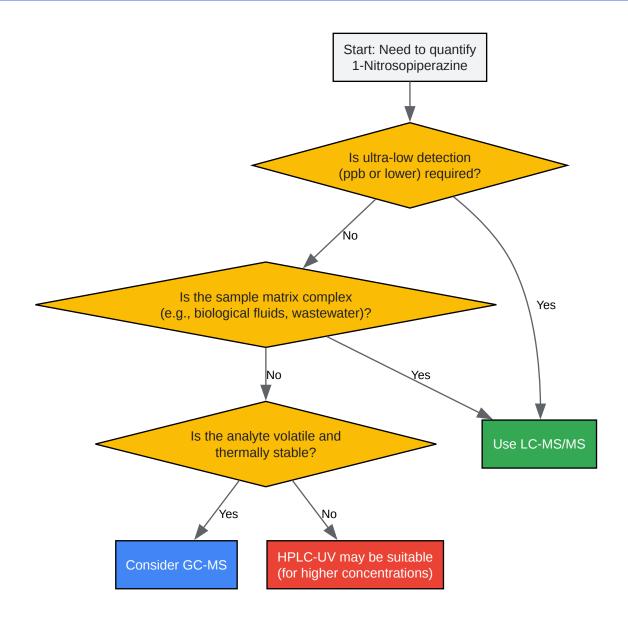
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Caption: A generalized experimental workflow for the quantification of **1-Nitrosopiperazine**.

Decision Tree for Method Selection

Choosing the right analytical technique is critical for accurate and reliable results. The following decision tree can guide researchers in selecting the most appropriate method based on their specific requirements.





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Caption: A decision tree to aid in the selection of an analytical method for **1-Nitrosopiperazine**.

Conclusion

The quantification of **1-Nitrosopiperazine** at trace levels in pharmaceutical products and other matrices presents a significant analytical challenge. While HPLC-UV can be used for screening at higher concentrations, its sensitivity is often insufficient for meeting stringent regulatory limits.[6] GC-MS offers good sensitivity for volatile nitrosamines. However, LC-MS/MS has emerged as the gold standard for the determination of a wide range of nitrosamines, including **1-Nitrosopiperazine**, due to its superior sensitivity, selectivity, and applicability to both volatile and non-volatile compounds.[1][2][4][9] The choice of method should be carefully considered



based on the specific analytical needs and validated according to regulatory guidelines to ensure the safety and quality of pharmaceutical products.[1]

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